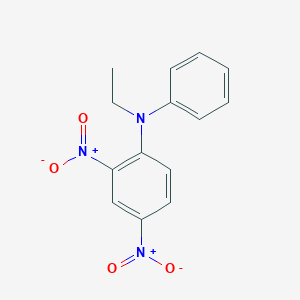

N-ethyl-2,4-dinitro-N-phenylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-2,4-dinitro-N-phenylaniline is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

1. Intermediate in Organic Synthesis

N-ethyl-2,4-dinitro-N-phenylaniline serves as a valuable intermediate in the synthesis of various organic compounds. It can be utilized to produce substituted anilines and other aromatic compounds through electrophilic aromatic substitution reactions. For instance, it can undergo transformations to yield compounds with diverse functional groups that are essential in pharmaceuticals and agrochemicals .

2. Synthesis of Benzimidazoles

Research indicates that this compound can be involved in the synthesis of benzimidazole derivatives, which are known for their antibacterial properties. This reaction typically involves cyclization processes where the dinitroaniline acts as a precursor . The mechanism often requires specific conditions such as the presence of bases or catalysts to facilitate the reaction.

Analytical Chemistry

1. Chromogenic Chemosensor

The compound has been explored as a chromogenic chemosensor for detecting various analytes. Its derivatives exhibit colorimetric changes upon interaction with specific ions or molecules, making them useful in environmental monitoring and analytical applications . This property is particularly significant in detecting nitro compounds and other pollutants.

2. Mass Spectrometry Studies

This compound has been studied using mass spectrometry techniques to understand its fragmentation patterns and reaction mechanisms. These studies help elucidate the compound's behavior under different conditions and its potential applications in forensic science, particularly in analyzing gunshot residues .

Medicinal Applications

1. Potential Antibacterial Agents

The synthesis of benzimidazole derivatives from this compound highlights its potential role in medicinal chemistry. Compounds derived from this precursor have shown promising antibacterial activities, making them candidates for further development as therapeutic agents .

2. Research on Metabolism

Studies involving the anaerobic metabolism of nitrated compounds like this compound have provided insights into environmental microbiology. Understanding how microorganisms metabolize such compounds can inform bioremediation strategies for contaminated sites .

Case Studies and Research Findings

Propriétés

Numéro CAS |

58133-79-2 |

|---|---|

Formule moléculaire |

C14H13N3O4 |

Poids moléculaire |

287.27 g/mol |

Nom IUPAC |

N-ethyl-2,4-dinitro-N-phenylaniline |

InChI |

InChI=1S/C14H13N3O4/c1-2-15(11-6-4-3-5-7-11)13-9-8-12(16(18)19)10-14(13)17(20)21/h3-10H,2H2,1H3 |

Clé InChI |

KIOIMQYFPCKFNK-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CCN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.